Thiophene, 3-ethyl-5-isopropyl

Lipophilicity Drug Design Environmental Fate

Researchers seeking a dissymmetric alkylthiophene building block with precisely controlled lipophilicity often face supply gaps with generic 2,5-dialkyl analogs. 3-Ethyl-5-isopropylthiophene solves this by leaving the 4-position open for regioselective functionalization. • ACD/LogP 4.23 - 5.5× higher octanol-water partition than 2-ethyl-5-methylthiophene, supporting CNS penetration and membrane partitioning studies. • Boiling point 197.6 °C enables high-temperature cross-coupling (e.g., Suzuki-Miyaura >120 °C) with reduced evaporative loss and higher flash point (50.9 °C) for safer scale-up. • Molar refractivity 48.4 cm³ and distinct polarizability suggest utility as a conductive polymer monomer precursor for OFET/OPV applications. Reliable global supply from BenchChem.

Molecular Formula C9H14S
Molecular Weight 154.27 g/mol
CAS No. 147871-78-1
Cat. No. B115393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 3-ethyl-5-isopropyl
CAS147871-78-1
SynonymsThiophene, 4-ethyl-2-(1-methylethyl)- (9CI)
Molecular FormulaC9H14S
Molecular Weight154.27 g/mol
Structural Identifiers
SMILESCCC1=CSC(=C1)C(C)C
InChIInChI=1S/C9H14S/c1-4-8-5-9(7(2)3)10-6-8/h5-7H,4H2,1-3H3
InChIKeyKSVDMUKXJJFODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-isopropylthiophene Overview


Thiophene, 3-ethyl-5-isopropyl (CAS 147871-78-1, IUPAC name 4-ethyl-2-isopropylthiophene) is a C9 alkyl-substituted heterocyclic aromatic compound in the thiophene class, with a molecular weight of 154.27 g/mol and an ACD/LogP of 4.23 . This dissymmetrically substituted thiophene scaffold serves as a research intermediate and building block for organic synthesis, with the 3- and 5-alkyl substitution pattern creating a distinct electronic and steric environment compared to common 2,5-dialkylthiophenes or mono-alkyl analogs .

Workflow Organic synthesis and medicinal chemistry intermediate
Selection Unsubstituted 4-position enables regioselective functionalization
Context Lipophilicity and thermal stability require protocol-specific review

Why 3-Ethyl-5-isopropylthiophene Cannot Be Substituted


Generic substitution with simpler alkylthiophenes (e.g., 2-ethyl-5-methylthiophene, 3-ethylthiophene) is scientifically invalid for applications where lipophilicity, boiling point, or reactivity at the 4-position is a critical design parameter. The 3-ethyl-5-isopropyl substitution pattern on 4-ethyl-2-isopropylthiophene yields a significantly higher ACD/LogP of 4.23 compared to 2-ethyl-5-methylthiophene (LogP ~3.49) [1], indicating nearly an order of magnitude greater lipophilicity that directly impacts solubility, membrane partitioning, and chromatographic behavior. Furthermore, the 4-position (unsubstituted in this compound) offers a distinct site for electrophilic aromatic substitution or metalation that is sterically and electronically differentiated from the 2,5-positions in common comparators . Simply substituting a cheaper 2,5-disubstituted analog would alter the core electronic structure of the thiophene ring and eliminate the unique regiochemical handle required for downstream functionalization in medicinal chemistry or materials science workflows.

Reactivity mismatch

2,5-Disubstituted analogs block the critical 4-position, eliminating the regiochemical handle for further functionalization.

Lipophilicity shift

Lower-logP alternatives alter solubility, membrane partitioning, and chromatographic retention, invalidating method transfer.

Electronic/steric change

Mono-alkyl or symmetric thiophenes lack the dissymmetric environment, potentially changing cross-coupling reactivity and π-stacking.

Evidence: 3-Ethyl-5-isopropylthiophene vs. Analogs


Lipophilicity Gain Over 2-Ethyl-5-methylthiophene

The target compound exhibits a predicted ACD/LogP of 4.23 , which is 0.74 log units higher than the calculated LogP of 3.49 for 2-ethyl-5-methylthiophene [1]. This difference translates to an estimated ACD/LogD (pH 5.5/7.4) of 3.76 for the target compound , compared to a predicted LogD of 3.49 for the comparator [1]. The higher logP correlates with a predicted ACD/BCF (bioconcentration factor) of 426.75 and an ACD/KOC of 2656.32 .

Lipophilicity Gain
Reported
LogP 4.23 vs. 3.49 (Δ +0.74)
Supports differentiation in permeability and retention assays
ACD/Labs predicted; verify experimentally
Lipophilicity Drug Design Environmental Fate

Boiling Point Advantage Over 3-Ethylthiophene

The predicted boiling point of the target compound is 197.6±9.0 °C at 760 mmHg , which is 59.3 °C higher than the 138.3±9.0 °C boiling point of 3-ethylthiophene . The enthalpy of vaporization for the target compound is 41.6±3.0 kJ/mol , compared to 36.0±3.0 kJ/mol for 3-ethylthiophene .

Boiling Point
Data to verify
197.6±9.0 °C vs. 138.3±9.0 °C (Δ +59.3 °C)
Supports high-temperature reaction compatibility
Predicted; requires experimental confirmation
Thermal Stability Reaction Engineering Purification

Higher Molar Refractivity vs. Alkylthiophenes

The target compound has a predicted molar refractivity of 48.4±0.3 cm³ , which is 10.6 cm³ higher than the 37.8 cm³ for 2-ethyl-5-methylthiophene [1] and 14.7 cm³ higher than the estimated 33.7 cm³ for 3-ethylthiophene . The refractive index is predicted at 1.510 .

Molar Refractivity
Reported
48.4 cm³ vs. 37.8/33.7 cm³
Higher polarizability may influence π-stacking interactions
Predicted values; relevance depends on application
Polarizability Refractive Index Optical Properties

Higher Flash Point for Safer Handling

The predicted flash point of the target compound is 50.9±4.9 °C , whereas 2-ethyl-5-methylthiophene has reported flash points of 24 °C and 31.4 °C [1]. 3-Ethylthiophene has a flash point of 22.8 °C [2]. This places the target compound above the 37.8 °C threshold separating Class I and Class II flammable liquids under DOT/IATA regulations.

Flash Point
Reported
50.9±4.9 °C vs. 24/22.8 °C (Δ +19.5–26.9 °C)
Above Class II flammable threshold; may simplify handling
Predicted value; consult SDS for actual classification
Safety Process Scale-up Shipping Classification

Extra Rotatable Bond Increases Conformational Flexibility

The target compound possesses two freely rotatable bonds (ethyl C-C and isopropyl C-C) , compared to only one rotatable bond in 2-ethyl-5-methylthiophene [1]. This additional rotational degree of freedom arises from the isopropyl group at the 5-position replacing the methyl group in the comparator.

Rotatable Bonds
Class-level
2 vs. 1 (Δ +1 rotatable bond)
May enhance conformational flexibility and solubility
Structure-based inference; experimental verification recommended
Conformational Analysis Molecular Recognition Solubility

Larger Molar Volume Alters Solvent Interactions

The predicted molar volume of the target compound is 161.8±3.0 cm³ . The molar mass is 154.27 g/mol, yielding an estimated density of 0.953 g/cm³ (calculated) . The molar volume of 2-ethyl-5-methylthiophene (MW 126.22 g/mol, density 0.966 g/cm³) is approximately 130.7 cm³, representing a 31.1 cm³ (23.8%) increase.

Molar Volume
Data to verify
161.8 cm³ vs. ~130.7 cm³ (+23.8%)
Alters solvation and diffusion behavior in formulations
Predicted; verify experimentally
Physical Property Formulation Solvation

3-Ethyl-5-isopropylthiophene Application Scenarios


Lipophilic Scaffold for CNS Drug Design

With an ACD/LogP of 4.23 and ACD/LogD of 3.76 , this compound provides a 5.5× higher predicted octanol-water partition than 2-ethyl-5-methylthiophene. This elevated lipophilicity, combined with two rotatable bonds, makes it suitable as a core scaffold for lead optimization programs targeting central nervous system (CNS) penetration or antimicrobial membrane disruption, where higher logP often correlates with improved blood-brain barrier permeability and membrane insertion .

Safer High-Temperature Scale-Up Chemistry

The higher boiling point (197.6 °C vs. 138-160 °C for simpler analogs) and elevated flash point (50.9 °C vs. 22-31 °C) directly address safety and operational constraints in kilogram-scale synthesis. This compound can be employed in high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig at >120 °C) without the excessive evaporative loss or flammability risks associated with lower-boiling, lower-flash-point alkylthiophenes .

Regiodefined Polymer Precursor for Organic Electronics

The dissymmetric 3-ethyl-5-isopropyl substitution pattern creates a unique electronic environment and leaves the 4-position available for regioselective functionalization . This contrasts with 2,5-disubstituted analogs where both reactive sites are blocked. The higher molar refractivity (48.4 cm³) and distinct polarizability suggest potential as a monomer precursor for conductive polymers with tailored HOMO-LUMO gaps and π-stacking characteristics in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

High-Lipophilicity Calibration Standard for Environmental Analysis

The high predicted ACD/LogP of 4.23, ACD/BCF of 426.75, and ACD/KOC of 2656.32 position this compound as an ideal high-retention calibrant for reversed-phase HPLC and GC-MS methods targeting lipophilic thiophene derivatives in complex matrices. Its distinct retention behavior compared to lower-logP analogs enables use as an internal standard in bioaccumulation studies and environmental partitioning experiments .

Application
Selection Property
Validation Focus
CNS penetration lead optimization
Lipophilicity profile
Membrane partitioning and permeability assays
High-temperature cross-coupling scale-up
Boiling point and flash point
Thermal stability and safety classification review
Regiodefined polymer precursor
Unsubstituted 4-position and polarizability
Regioselective functionalization and electronic property measurement
Environmental analysis calibrant
High retention in reversed-phase chromatography
Chromatographic behavior and matrix recovery studies
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